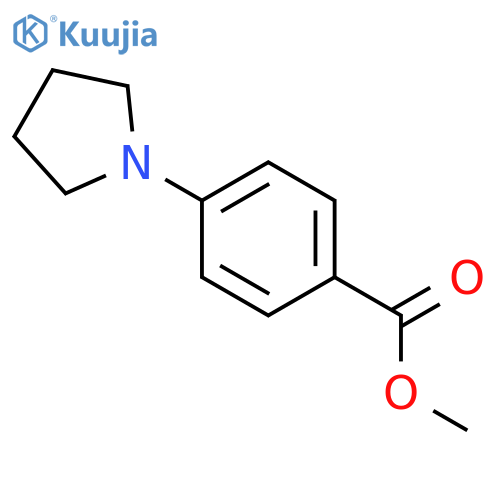Unraveling the complex chemistry using dimethylsilane as a precursor gas in hot wire chemical vapor deposition†
Physical Chemistry Chemical Physics Pub Date: 2014-03-04 DOI: 10.1039/C4CP00275J
Abstract
The gas-phase reaction chemistry when using dimethylsilane (DMS) as a source gas in a hot-wire chemical vapor deposition (CVD) process has been studied in this work. The complex chemistry is unraveled by using a soft 10.5 eV single photon ionization technique coupled with time-of-flight mass spectrometry in combination with the isotope labelling and chemical trapping methods. It has been demonstrated that both free-radical reactions and those involving silylene/silene intermediates are important. The reaction chemistry is characterized by the formation of 1,1,2,2-tetramethyldisilane (TMDS) from dimethylsilylene insertion into the Si–H bond of DMS, trimethylsilane (TriMS) from free-radical recombination, and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB) from the self dimerization of either dimethylsilylene or 1-methylsilene. At low filament temperatures and short reaction time, silylene chemistry dominates. The free-radical reactions become more important with increasing temperature and time. The same three products have been detected when using tantalum and tungsten filaments, indicating that changing the filament material from Ta to W does not affect much the gas-phase reaction chemistry when using DMS as a source gas in a hot-wire CVD reactor.

Recommended Literature
- [1] The role of small molecular cations in the chemical flow of the interstellar environments
- [2] Evidence of robust participation by an equatorial 4-O group in glycosylation on a 2-azido-2-deoxy-glucopyranosyl donor†
- [3] Efficient planar n-i-p type heterojunction flexible perovskite solar cells with sputtered TiO2 electron transporting layers†
- [4] Analysis of molten steel. The continuous analysis of liquid steel
- [5] Synthesis of Co–Mn oxides with double-shelled nanocages for low-temperature toluene combustion†
- [6] Theoretical investigations on the structure–property relationships of Au13 and AuxM13−x nanoclusters†
- [7] Precisely controlled molecular imprinting of glutathione-s-transferase by orientated template immobilization using specific interaction with an anchored ligand on a gold substrate†
- [8] Kinematics and dynamics of atomic-beam scattering on liquid and self-assembled monolayer surfaces
- [9] Cobalt (hcp) nanofibers with pine-tree-leaf hierarchical superstructures†
- [10] A general and green procedure for the synthesis of organochalcogenides by CuFe2O4nanoparticle catalysed coupling of organoboronic acids and dichalcogenides in PEG-400†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 140632-19-5









